3,4-Difluorophenetole
Overview
Description
4-Ethoxy-1,2-difluorobenzene is an organic compound with the molecular formula C8H8F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethoxy group (C2H5O-). This compound is used in various fields, including specialty chemicals and scientific research .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in electrophilic aromatic substitution reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that can facilitate or undergo such reactions
Cellular Effects
Given its potential to participate in electrophilic aromatic substitution reactions , it may influence cell function by interacting with various cellular components
Molecular Mechanism
It is known to participate in electrophilic aromatic substitution reactions , which suggests it may bind to biomolecules and influence their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,2-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,2-difluorobenzene with ethyl alcohol in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions . Another method involves the use of diazonium salts, where 2,4-difluoroaniline is diazotized and then reacted with ethyl alcohol to form the desired product .
Industrial Production Methods
Industrial production of 4-Ethoxy-1,2-difluorobenzene often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,2-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a fluorine atom with a nucleophile, such as an amine or an alkoxide.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products Formed
Halogenation: 4-Ethoxy-1,2-difluoro-3-bromobenzene or 4-Ethoxy-1,2-difluoro-3-chlorobenzene.
Nitration: 4-Ethoxy-1,2-difluoro-3-nitrobenzene.
Oxidation: 4-Ethoxy-1,2-difluoroquinone.
Reduction: 4-Ethoxy-1,2-difluorohydroquinone.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,2-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The ethoxy group and fluorine atoms influence the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles . The compound can form stable intermediates, such as benzenonium ions, which undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxy-1-fluorobenzene: Contains only one fluorine atom, resulting in different reactivity and properties.
4-Ethoxy-1,3-difluorobenzene: The position of the fluorine atoms affects the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
4-Ethoxy-1,2-difluorobenzene is unique due to the presence of both an ethoxy group and two fluorine atoms on the benzene ring. This combination of substituents significantly influences its chemical reactivity and the types of reactions it can undergo. The ethoxy group increases the electron density on the ring, while the fluorine atoms provide steric hindrance and affect the compound’s overall stability .
Properties
IUPAC Name |
4-ethoxy-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMITACCINBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378935 | |
Record name | 4-ethoxy-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163848-46-2 | |
Record name | 4-ethoxy-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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